molecular formula C16H26N2O2 B14390184 N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide CAS No. 88061-31-8

N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide

Cat. No.: B14390184
CAS No.: 88061-31-8
M. Wt: 278.39 g/mol
InChI Key: MGIHMSHYFWLLJC-UHFFFAOYSA-N
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Description

N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative followed by amide formation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial methods focus on scalability and cost-effectiveness while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide
  • N-(3,5-Diethyl-2-oxo-6-methyl-1,2-dihydropyridin-4-yl)butanamide

Uniqueness

N-(3,5-Diethyl-2-oxo-6-propyl-1,2-dihydropyridin-4-yl)butanamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88061-31-8

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

N-(3,5-diethyl-2-oxo-6-propyl-1H-pyridin-4-yl)butanamide

InChI

InChI=1S/C16H26N2O2/c1-5-9-13-11(7-3)15(18-14(19)10-6-2)12(8-4)16(20)17-13/h5-10H2,1-4H3,(H2,17,18,19,20)

InChI Key

MGIHMSHYFWLLJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C(=O)N1)CC)NC(=O)CCC)CC

Origin of Product

United States

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